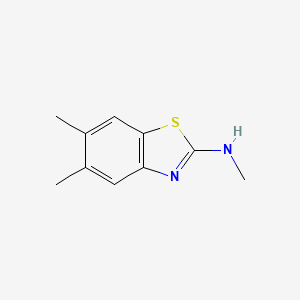![molecular formula C11H16BNO3 B13487452 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole is a compound that features a unique combination of boron and oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole typically involves the reaction of 1,3-oxazole with a boronic ester. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the oxazole is coupled with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the oxazole ring .
Aplicaciones Científicas De Investigación
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole involves its interaction with molecular targets through its boron and oxazole moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The oxazole ring can participate in various chemical reactions, enhancing the compound’s versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Pinacol vinylboronate
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Uniqueness
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole is unique due to its combination of boron and oxazole functionalities, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields such as chemistry, biology, and medicine make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C11H16BNO3 |
|---|---|
Peso molecular |
221.06 g/mol |
Nombre IUPAC |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)6-5-9-7-14-8-13-9/h5-8H,1-4H3/b6-5+ |
Clave InChI |
NIGUIRIVLUXPLU-AATRIKPKSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=N2 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)



![6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B13487415.png)
![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)

![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)

